molecular formula C21H24N6O5 B14642020 N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea CAS No. 55259-34-2

N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea

Cat. No.: B14642020
CAS No.: 55259-34-2
M. Wt: 440.5 g/mol
InChI Key: JDEKYVYLXLKHRD-UHFFFAOYSA-N
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Description

N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is a complex organic compound characterized by the presence of two nitro groups and pyrrolidinyl substituents on a phenyl ring, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea typically involves the reaction of 5-nitro-2-(pyrrolidin-1-yl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 5-nitro-2-(pyrrolidin-1-yl)aniline to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyrrolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro groups may play a role in redox reactions, while the pyrrolidinyl groups may influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis[5-nitro-2-(morpholin-1-yl)phenyl]urea
  • N,N’-Bis[5-nitro-2-(piperidin-1-yl)phenyl]urea
  • N,N’-Bis[5-nitro-2-(azepan-1-yl)phenyl]urea

Uniqueness

N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is unique due to the presence of pyrrolidinyl groups, which confer distinct steric and electronic properties compared to other similar compounds. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

55259-34-2

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

IUPAC Name

1,3-bis(5-nitro-2-pyrrolidin-1-ylphenyl)urea

InChI

InChI=1S/C21H24N6O5/c28-21(22-17-13-15(26(29)30)5-7-19(17)24-9-1-2-10-24)23-18-14-16(27(31)32)6-8-20(18)25-11-3-4-12-25/h5-8,13-14H,1-4,9-12H2,(H2,22,23,28)

InChI Key

JDEKYVYLXLKHRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

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